

Introduction: A Multifunctional Synthetic Intermediate

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Compound of Interest

Compound Name: 2-Acetyl-4-cyanophenol

Cat. No.: B1280045

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2-Acetyl-4-cyanophenol, also known as 3-acetyl-4-hydroxybenzonitrile, is a highly functionalized aromatic compound.^{[1][2]} Its structure is characterized by three key functional groups strategically positioned on a benzene ring: a hydroxyl group, an acetyl (ketone) group, and a nitrile (cyano) group. This unique arrangement makes it a valuable intermediate for constructing more complex molecular architectures. Phenolic compounds are recurring and significant scaffolds in a vast number of FDA-approved pharmaceuticals, highlighting the importance of intermediates like this in drug discovery pipelines.^{[3][4][5][6]}

The hydroxyl group provides a handle for etherification or esterification, the ketone is amenable to a wide range of C-C and C-N bond-forming reactions, and the nitrile can be hydrolyzed, reduced, or converted into various nitrogen-containing heterocycles. This trifecta of reactivity allows for divergent synthetic strategies, making it a powerful tool for building libraries of novel compounds for biological screening.

Physicochemical Properties

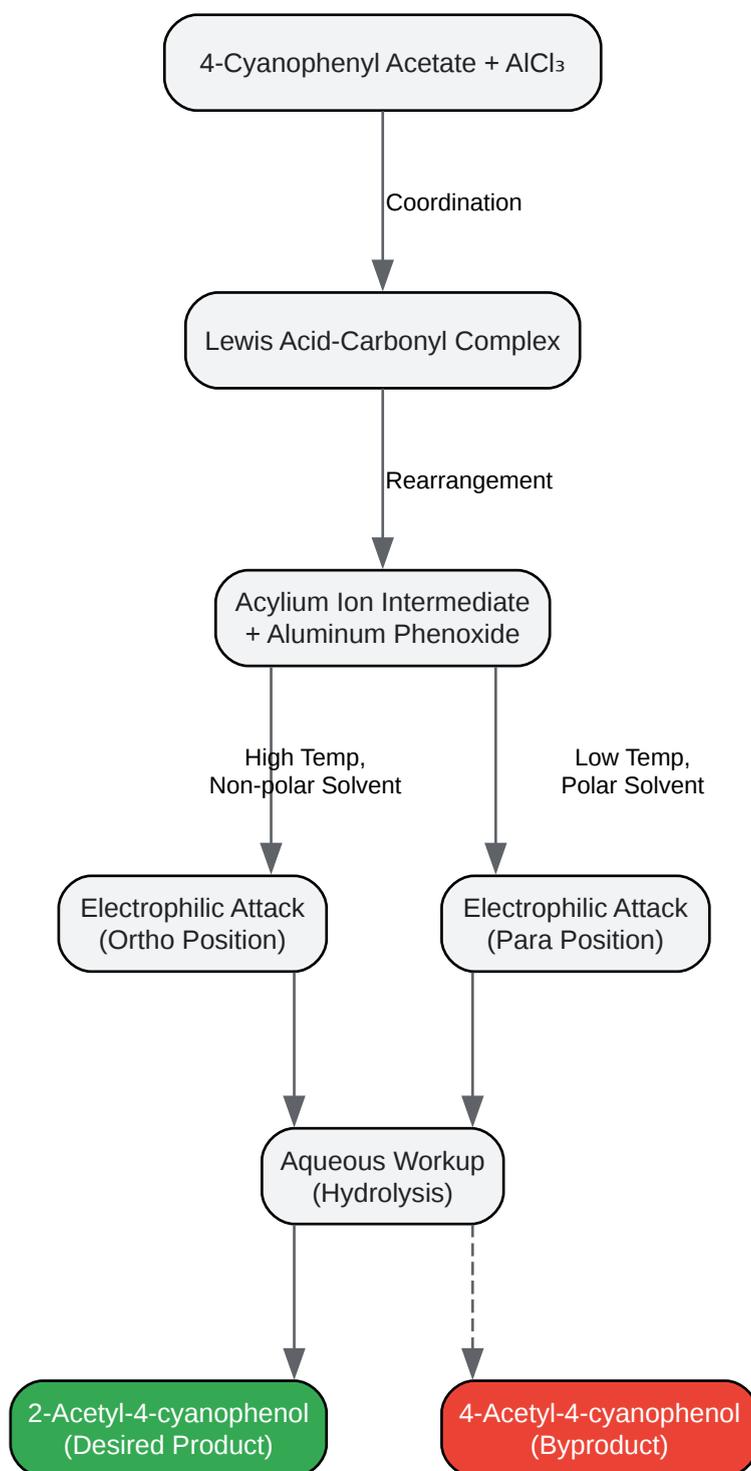
A summary of the core properties of **2-Acetyl-4-cyanophenol** is provided below for quick reference.

Property	Value	Reference(s)
CAS Number	35794-84-4	[1][7]
Molecular Formula	C ₉ H ₇ NO ₂	[1]
Molecular Weight	161.16 g/mol	[1][7]
Melting Point	103 °C	
Boiling Point	313.5±32.0 °C (Predicted)	[8]
Appearance	Off-white to brown crystalline powder	[9]
Synonyms	3-acetyl-4-hydroxybenzotrile, 5-Cyano-2- hydroxyacetophenone	[1][2]

Synthesis and Mechanistic Insight: The Fries Rearrangement

The most direct and industrially relevant pathway for synthesizing hydroxyarylketones is the Fries Rearrangement.[10] This reaction transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[11][12] For **2-Acetyl-4-cyanophenol**, the logical precursor is 4-cyanophenyl acetate.

The reaction proceeds through the formation of an acylium ion intermediate after the Lewis acid (commonly AlCl₃) coordinates to the carbonyl oxygen of the ester.[12] This electrophilic acylium ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction.[12]



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Caption: Mechanism of the Fries Rearrangement for synthesizing **2-Acetyl-4-cyanophenol**.

Causality of Regioselectivity

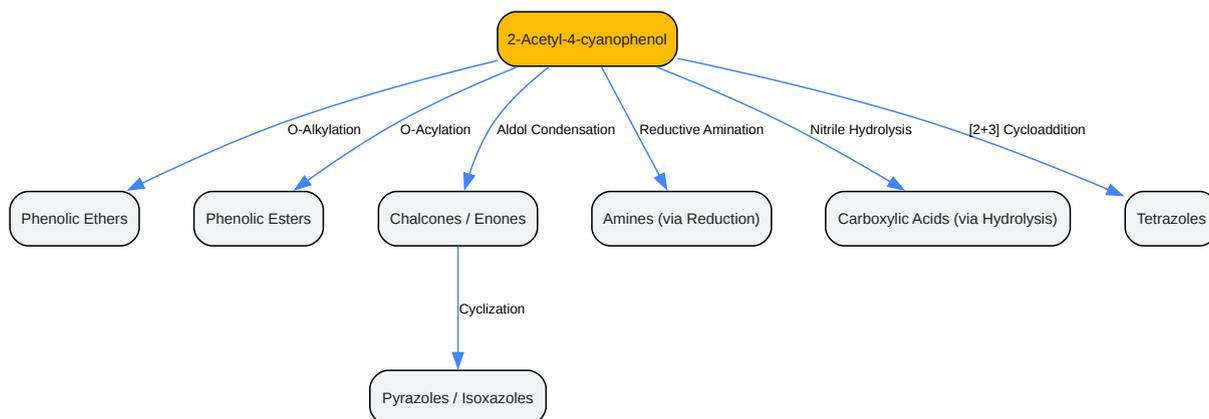
The key to a successful synthesis is controlling the regioselectivity to favor the desired ortho-acylated product over the para-acylated byproduct. The choice of reaction conditions is paramount:

- **Temperature:** Higher reaction temperatures favor the formation of the ortho product. This is because the ortho-substituted intermediate can form a more stable bidentate chelate complex with the aluminum catalyst, representing the thermodynamically controlled product. [\[11\]](#)
- **Solvent:** Non-polar solvents also promote the formation of the ortho product. In contrast, polar solvents can solvate the intermediates, favoring the kinetically controlled para product. [\[11\]](#)[\[12\]](#)

Therefore, to maximize the yield of **2-Acetyl-4-cyanophenol**, the Fries rearrangement should be conducted at elevated temperatures in a non-polar solvent.

Strategic Applications in Drug Discovery

2-Acetyl-4-cyanophenol is not typically an end-product but rather a versatile scaffold for generating diverse molecular entities. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications. Phenolic structures are foundational to many areas of medicinal chemistry, from antibiotics to anesthetics.[\[4\]](#)[\[5\]](#)



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Caption: Potential synthetic pathways originating from **2-Acetyl-4-cyanophenol**.

- Derivatization of the Phenolic Hydroxyl: The acidic proton allows for easy synthesis of ethers and esters, which can modulate the compound's lipophilicity, metabolic stability, and hydrogen bonding capacity—critical parameters in drug design.
- Transformations of the Acetyl Group: The ketone is a prime site for reactions like aldol condensations to form chalcones (known for diverse biological activities), reductive amination to introduce amine functionalities, or cyclization reactions with reagents like hydrazine to form pyrazole rings.[13]
- Modification of the Cyano Group: The nitrile is a versatile precursor. It can be reduced to a primary amine, providing a key attachment point for further elaboration. Alternatively, it can be hydrolyzed to a carboxylic acid or undergo cycloaddition reactions (e.g., with sodium azide) to form tetrazoles, which are common bioisosteres for carboxylic acids in medicinal chemistry.

Experimental Methodologies

The following protocols provide a validated framework for the synthesis and characterization of **2-Acetyl-4-cyanophenol**.

Workflow Overview



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Caption: Experimental workflow for synthesis and quality control.

Protocol 1: Synthesis via Fries Rearrangement

This protocol is designed to favor the ortho-acylation product.

- **Reagent Setup:** In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous aluminum chloride (AlCl_3 , 2.5 equivalents) to a suitable anhydrous non-polar solvent (e.g., nitrobenzene or 1,2-dichloroethane).
- **Addition of Substrate:** Slowly add 4-cyanophenyl acetate (1.0 equivalent) to the stirred suspension. The addition may be exothermic; maintain control with an ice bath if necessary.
- **Reaction:** After the addition is complete, heat the reaction mixture to 120-140 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure **2-Acetyl-4-cyanophenol** as a crystalline solid.

Protocol 2: Spectroscopic Characterization and Quality Control

Confirming the identity and purity of the final compound is critical.^[14] A combination of spectroscopic methods should be employed.^{[15][16]}

Technique	Expected Result	Rationale
^1H NMR	- Sharp singlet (~2.6 ppm, 3H) - Aromatic signals (7.0-8.2 ppm, 3H) - Broad singlet (>10 ppm, 1H, D_2O exchangeable)	Corresponds to the acetyl methyl protons, the three aromatic protons, and the acidic phenolic proton, respectively.
^{13}C NMR	- Signal ~200 ppm - Signal ~118 ppm - Signal ~160 ppm - Aromatic signals (110-140 ppm)	Characteristic shifts for the ketone carbonyl, nitrile carbon, carbon bearing the hydroxyl group, and other aromatic carbons.
IR Spectroscopy	- Broadband ~3200-3400 cm^{-1} - Sharp band ~2230 cm^{-1} - Strong band ~1650 cm^{-1}	Indicates the O-H stretch of the phenol, the $\text{C}\equiv\text{N}$ stretch of the nitrile, and the $\text{C}=\text{O}$ stretch of the ketone, respectively. ^[17]
Mass Spec (MS)	$[\text{M}+\text{H}]^+$ at $m/z = 162.05$	Confirms the molecular weight of the compound. High-resolution MS can confirm the elemental formula.

Safety and Handling

While comprehensive toxicity data is not available, **2-Acetyl-4-cyanophenol** should be handled with standard laboratory precautions.[7]

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
- Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[8]

Conclusion

2-Acetyl-4-cyanophenol is more than a catalog chemical; it is a strategic intermediate for advanced chemical synthesis. A thorough understanding of its synthesis via the Fries rearrangement, particularly the factors governing regioselectivity, allows for its efficient production. Its multifunctional nature provides a robust platform for the development of novel compounds, making it a highly valuable asset for researchers in medicinal chemistry and drug discovery.

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